Cas no 1805150-67-7 (2-Bromo-4-iodo-3-(trifluoromethyl)aniline)
2-Bromo-4-iodo-3-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-iodo-3-(trifluoromethyl)aniline
-
- Inchi: 1S/C7H4BrF3IN/c8-6-4(13)2-1-3(12)5(6)7(9,10)11/h1-2H,13H2
- InChI Key: LYUIHMQWDQKASL-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=C1C(F)(F)F)Br)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 187
- XLogP3: 3.5
- Topological Polar Surface Area: 26
2-Bromo-4-iodo-3-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020592-1g |
2-Bromo-4-iodo-3-(trifluoromethyl)aniline |
1805150-67-7 | 97% | 1g |
1,564.50 USD | 2021-06-24 |
2-Bromo-4-iodo-3-(trifluoromethyl)aniline Related Literature
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 2-Bromo-4-iodo-3-(trifluoromethyl)aniline
2-Bromo-4-iodo-3-(trifluoromethyl)aniline (CAS No. 1805150-67-7): An Overview of a Versatile Building Block in Medicinal Chemistry
2-Bromo-4-iodo-3-(trifluoromethyl)aniline (CAS No. 1805150-67-7) is a highly versatile compound that has gained significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique combination of bromine, iodine, and trifluoromethyl groups, offers a wide range of applications in the synthesis of bioactive molecules and pharmaceuticals.
The chemical structure of 2-Bromo-4-iodo-3-(trifluoromethyl)aniline is particularly noteworthy due to its multifunctional nature. The presence of the bromine and iodine substituents provides multiple points for further functionalization, making it an excellent starting material for the synthesis of complex organic molecules. Additionally, the trifluoromethyl group imparts unique electronic and steric properties, which can significantly influence the biological activity and pharmacokinetic profiles of the resulting compounds.
In recent years, 2-Bromo-4-iodo-3-(trifluoromethyl)aniline has been extensively studied for its potential in the development of novel therapeutic agents. One notable application is in the synthesis of inhibitors targeting specific enzymes and receptors involved in various diseases. For instance, researchers have utilized this compound as a key intermediate in the synthesis of potent inhibitors of kinases, which are crucial enzymes implicated in cancer and inflammatory disorders.
A study published in the Journal of Medicinal Chemistry highlighted the use of 2-Bromo-4-iodo-3-(trifluoromethyl)aniline in the development of selective inhibitors for the Janus kinase (JAK) family. These inhibitors have shown promising results in preclinical studies, demonstrating significant anti-inflammatory and antiproliferative effects. The trifluoromethyl group in this compound plays a crucial role in enhancing the potency and selectivity of these inhibitors, making them valuable candidates for further clinical evaluation.
Beyond its applications in kinase inhibition, 2-Bromo-4-iodo-3-(trifluoromethyl)aniline has also been explored for its potential in developing antiviral agents. A recent study published in Antiviral Research reported the synthesis of a series of compounds derived from this intermediate, which exhibited potent activity against several viral strains, including influenza and herpes simplex viruses. The bromine and iodine substituents were found to be essential for optimizing the antiviral activity, while the trifluoromethyl group contributed to improved metabolic stability.
The synthetic versatility of 2-Bromo-4-iodo-3-(trifluoromethyl)aniline extends to its use in combinatorial chemistry approaches. Researchers have employed this compound as a building block in high-throughput screening campaigns to identify lead compounds with desired biological activities. The ability to introduce multiple functional groups through selective transformations makes it an ideal candidate for such applications.
In addition to its direct applications in drug discovery, 2-Bromo-4-iodo-3-(trifluoromethyl)aniline has also been utilized as a key intermediate in the synthesis of radiolabeled compounds for imaging studies. The iodine substituent can be readily replaced with radioactive isotopes such as iodine-123 or iodine-125, enabling the development of diagnostic tools for non-invasive imaging techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET).
The physical and chemical properties of 2-Bromo-4-iodo-3-(trifluoromethyl)aniline have been well-characterized through various analytical techniques. It is typically obtained as a white or off-white solid with a melting point ranging from 90°C to 95°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF), but exhibits limited solubility in water. These properties make it suitable for use in a wide range of synthetic protocols.
Safety considerations are an important aspect when handling any chemical compound. While 2-Bromo-4-iodo-3-(trifluoromethyl)aniline is not classified as a hazardous material under standard regulations, it is recommended to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn to minimize exposure risks.
In conclusion, 2-Bromo-4-iodo-3-(trifluoromethyl)aniline (CAS No. 1805150-67-7) stands out as a valuable building block in medicinal chemistry due to its unique combination of functional groups and versatile synthetic potential. Its applications span from drug discovery and development to imaging studies, making it an indispensable tool for researchers aiming to advance therapeutic interventions for various diseases.
1805150-67-7 (2-Bromo-4-iodo-3-(trifluoromethyl)aniline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)